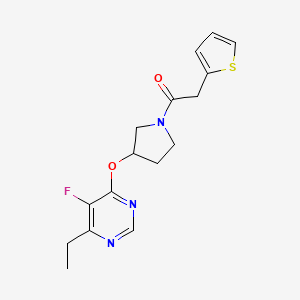![molecular formula C21H16Cl3FN2O4S B2487174 N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide CAS No. 338967-35-4](/img/structure/B2487174.png)
N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide" often involves multi-step chemical reactions, starting from basic aromatic compounds or acids. These processes typically include esterification, halogenation, sulfonation, and the introduction of specific functional groups such as acetamide or sulfonyl groups. For instance, Rehman et al. (2013) describe a methodology for synthesizing a series of sulfanyl acetamides through successive reactions including esterification, hydrazidation, and finally, coupling with bromoacetamide in the presence of DMF and NaH (Rehman et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds like "N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide" can be determined using techniques such as NMR, IR, and X-ray diffraction analysis. Ping (2007) details the crystal structure analysis of a related acetamide, highlighting the importance of such techniques in understanding the spatial arrangement and bonding within the molecule (Ping, 2007).
Chemical Reactions and Properties
The chemical behavior of "N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide" includes its reactions under various conditions, which can alter its structure and functionality. For example, the sulfonation reaction detailed by Wit and Cerfontain (2010) demonstrates how specific functional groups in chlorophenols react with sulfuric acid or sulfur trioxide to yield sulfonated products (Wit & Cerfontain, 2010).
Physical Properties Analysis
The physical properties of such a compound are determined by its molecular structure. Techniques like vibrational spectroscopy, as discussed by Jenepha Mary et al. (2022), provide insight into the molecule's stability and electron distribution, which directly influence its physical characteristics (Jenepha Mary, Pradhan, & James, 2022).
Chemical Properties Analysis
Chemical properties, such as reactivity with other compounds, stability under various conditions, and the potential for undergoing specific chemical transformations, are crucial for understanding the applications and safety of the compound. For instance, the study by Abbasi et al. (2018) on sulfonamide derivatives, including urease inhibition and antioxidant activity, provides valuable insights into the chemical functionality and potential applications of similar compounds (Abbasi et al., 2018).
Wissenschaftliche Forschungsanwendungen
Pesticide Development
Research on derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which includes N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide, has shown potential applications in pesticide development. X-ray powder diffraction characterized several derivatives, indicating their potential as pesticides (Olszewska, Pikus, & Tarasiuk, 2008).
Synthesis Techniques
Another study focused on synthesizing various derivatives of N-substituted-4-(p-chlorophenoxy)acetamide and N-substituted-2,4-dichlorophenoxy acetamide, which are relevant to the compound . It explored the influence of solvent on the chlorination of these compounds, providing valuable insights into the synthetic process of similar chemical structures (Wang et al., 2011).
Anticancer Potential
Several studies have explored the anticancer properties of related sulfonamide derivatives. One such study synthesized sulfonamide derivatives and evaluated their in vitro anticancer activity, which can provide insights into the potential therapeutic uses of related compounds (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015).
Immunomodulatory Effects
Research on a compound similar in structure, N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide, demonstrated immunomodulatory effects, particularly in enhancing the immune response to tumors. This suggests potential applications in immunotherapy or as an adjuvant in cancer treatment (Wang, Ruszala-Mallon, & Durr, 1988).
Antibacterial Activity
Another area of research involved the synthesis of derivatives with antibacterial properties. Compounds bearing structural similarities were evaluated for their antibacterial potentials, indicating potential uses in combating bacterial infections (Iqbal et al., 2017).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-(2,4-dichloro-N-(4-fluorophenyl)sulfonyl-5-methoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl3FN2O4S/c1-31-20-11-19(17(23)10-18(20)24)27(32(29,30)16-8-4-14(25)5-9-16)12-21(28)26-15-6-2-13(22)3-7-15/h2-11H,12H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAFWTGRAWPKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl3FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

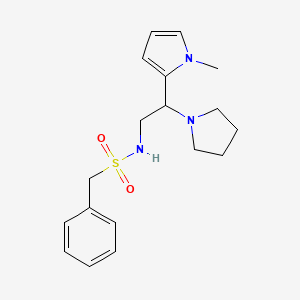
![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-phenylacetamide](/img/structure/B2487093.png)
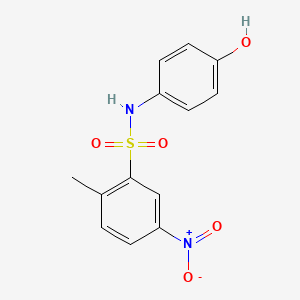
![5-[1-(3-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2487097.png)
![Ethyl 4-[2-(4-methylpiperidyl)acetylamino]benzoate](/img/structure/B2487101.png)
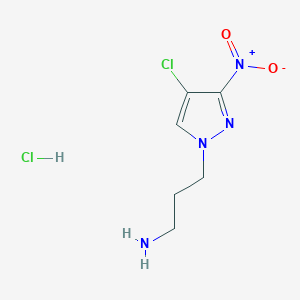

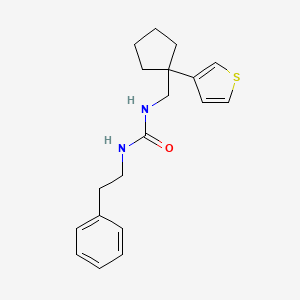
![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2487107.png)

![2-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2487110.png)
![ethyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2487111.png)
![ethyl 3-[2-oxo-2-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)ethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2487113.png)
